Regioisomeric Specificity: 3-Methyl vs. 5-Methyl Substitution and Tautomeric Form
The compound exists specifically as the 1H-tautomer with a methyl group at the 3-position. Its regioisomer, (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid (CAS 1160246-25-2), differs only in the position of the methyl group on the pyridine ring. This structural difference is non-trivial; computational and SAR studies on pyrazolo[3,4-b]pyridines demonstrate that the position of substituents on the core ring profoundly impacts the binding conformation within kinase ATP-binding pockets, directly affecting potency and selectivity [1]. While direct, published IC50 values for this specific pair are unavailable, class-level inference from extensive kinase inhibitor SAR indicates that such regioisomeric changes can alter inhibitory activity by orders of magnitude [2].
| Evidence Dimension | Regioisomeric impact on kinase inhibition profile (Class-level) |
|---|---|
| Target Compound Data | (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid |
| Comparator Or Baseline | (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid (CAS 1160246-25-2) |
| Quantified Difference | Potential for orders-of-magnitude difference in kinase inhibition (specific data not available; based on class SAR) |
| Conditions | Inferred from SAR studies on pyrazolo[3,4-b]pyridine kinase inhibitors [2] |
Why This Matters
For medicinal chemists, selecting the incorrect regioisomer can derail a lead optimization campaign, leading to false negatives or misleading SAR, thereby wasting significant research resources.
- [1] Gheidari, D.; Mehrdad, M.; jani, K.; Feizkhah, A. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. 2025. View Source
- [2] Wang, Y.; et al. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry 2019, 34 (1), 1501-1513. View Source
